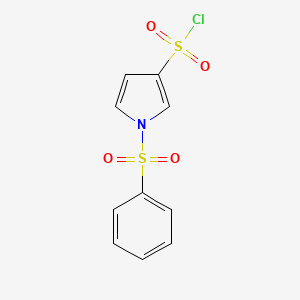

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c11-17(13,14)10-6-7-12(8-10)18(15,16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICPBODIXJSKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663068 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881406-26-4 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

This guide provides an in-depth exploration of the synthetic pathway for 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical methodologies underpinning its synthesis, ensuring both theoretical understanding and reproducible experimental outcomes.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in medicinal chemistry. The presence of the reactive sulfonyl chloride group at the C-3 position of the pyrrole ring, while the nitrogen is protected by a phenylsulfonyl group, allows for selective functionalization. This strategic arrangement is pivotal for the synthesis of a variety of targeted derivatives, including potent enzyme inhibitors and receptor modulators. The phenylsulfonyl group on the pyrrole nitrogen acts as both a protecting group and a director for electrophilic substitution, favoring the 3-position, a critical aspect that will be explored in the subsequent sections.[1]

Core Synthesis Pathway: A Two-Stage Approach

The most established and efficient synthesis of this compound is a two-stage process. The first stage involves the preparation of the precursor, 1-(phenylsulfonyl)pyrrole, followed by its direct chlorosulfonation to yield the target compound.

Stage 1: Synthesis of 1-(Phenylsulfonyl)pyrrole

The initial step is the N-sulfonylation of pyrrole with benzenesulfonyl chloride.[2] This reaction proceeds by the nucleophilic attack of the pyrrole nitrogen on the electrophilic sulfur atom of the benzenesulfonyl chloride. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2]

Reaction Scheme:

Figure 1: Synthesis of 1-(Phenylsulfonyl)pyrrole.

Experimental Protocol: Preparation of 1-(Phenylsulfonyl)pyrrole

-

Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine.[2] The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic nature of the reaction.[2]

-

Reagent Addition: Slowly add benzenesulfonyl chloride dropwise to the stirred solution.[2] The slow addition is critical to maintain the low temperature and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours to ensure complete conversion.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove the salt byproduct (e.g., triethylammonium chloride). The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 1-(phenylsulfonyl)pyrrole as a white to light yellow crystalline solid.[2]

Causality and Experimental Choices:

-

Solvent: Aprotic solvents are used to avoid reaction with benzenesulfonyl chloride.

-

Base: A non-nucleophilic organic base like triethylamine is preferred to avoid competing reactions with the electrophile.

-

Temperature: Low-temperature control is essential to manage the exothermicity of the reaction and minimize the formation of undesired byproducts.

Stage 2: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrole

The second and final stage is the electrophilic substitution on the 1-(phenylsulfonyl)pyrrole ring to introduce the sulfonyl chloride group. The phenylsulfonyl group at the nitrogen atom is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it preferentially directs the incoming electrophile to the C-3 position.[1][3] The reagent of choice for this transformation is chlorosulfonic acid.[4]

Reaction Scheme:

Figure 2: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrole.

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: A solution of 1-(benzenesulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL) is cooled to 0°C in an ice bath.[4]

-

Chlorosulfonation: Chlorosulfonic acid (6.43 mL, 96.5 mmol) is added dropwise to the cooled solution. The dropwise addition is crucial to control the highly exothermic and vigorous reaction.[4]

-

Reaction Progression: The resulting solution is allowed to warm to room temperature and stirred overnight.[4]

-

Conversion to Sulfonyl Chloride: Thionyl chloride (3.87 mL, 53.1 mmol) is then added dropwise, and the mixture is heated to reflux for 2 hours. An additional portion of thionyl chloride (704 μL, 9.65 mmol) is added, followed by another hour of reflux to ensure the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.[4]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto ice (500 g). The precipitated solid product is isolated by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield this compound as a dark brown solid (12.1 g, 82% yield).[4]

Causality and Experimental Choices:

-

Reagent Stoichiometry: An excess of chlorosulfonic acid is used to ensure complete sulfonation of the starting material.[4]

-

Thionyl Chloride: The intermediate product of the reaction with chlorosulfonic acid is a sulfonic acid. Thionyl chloride is a standard reagent used to convert sulfonic acids to the more reactive sulfonyl chlorides.[4]

-

Quenching: The reaction is quenched on ice to safely decompose any unreacted chlorosulfonic acid and thionyl chloride and to precipitate the water-insoluble product.[4]

Data Summary

| Stage | Starting Material | Reagents | Solvent | Temperature | Yield | Product |

| 1 | Pyrrole | Benzenesulfonyl chloride, Triethylamine | Dichloromethane | 0°C to RT | High | 1-(Phenylsulfonyl)pyrrole |

| 2 | 1-(Phenylsulfonyl)pyrrole | Chlorosulfonic acid, Thionyl chloride | Acetonitrile | 0°C to Reflux | 82%[4] | This compound |

Safety Considerations

-

Benzenesulfonyl chloride and chlorosulfonic acid are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Thionyl chloride is also corrosive and toxic. It releases toxic gases upon contact with water. All operations should be conducted in a fume hood.

-

The chlorosulfonation reaction is highly exothermic. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, including nucleophilic substitution and electrophilic aromatic substitution. By carefully controlling the reaction conditions and understanding the role of each reagent, researchers can reliably produce this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutic agents.

References

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

-

Alchemist-chem. (n.d.). 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride (phenylsulfonyl chloride; benzene sulfochloride; benzenesulfonic chloride; benzenosulfochloride). Retrieved from [Link]

- Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride.

-

ResearchGate. (n.d.). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved from [Link]

-

Supplemental Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, combining a pyrrole core with two sulfonyl groups, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. The phenylsulfonyl group at the 1-position of the pyrrole ring acts as an effective directing and protecting group, influencing the regioselectivity of further chemical transformations. The sulfonyl chloride moiety at the 3-position provides a reactive handle for the introduction of various functional groups, most notably through the formation of sulfonamides. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and an exploration of the applications of this compound in the landscape of modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₄S₂ | [1][2] |

| Molecular Weight | 305.76 g/mol | [1][2] |

| Appearance | Dark brown solid | [1] |

| Melting Point | Not experimentally reported. The precursor, 1-(Phenylsulfonyl)pyrrole, has a melting point of 88-91 °C.[3][4] | |

| Boiling Point (Predicted) | 492.5 ± 37.0 °C | |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | |

| pKa (Predicted) | -18.10 ± 0.70 | |

| Solubility | The precursor, 1-(Phenylsulfonyl)pyrrole, is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but has poor solubility in water.[5] Specific solubility data for this compound is not widely available, but it is expected to be soluble in a range of common organic solvents used in synthesis. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 1-(phenylsulfonyl)pyrrole. The methodology outlined below is a robust and scalable procedure.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrole

-

A solution of 1-(phenylsulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL) is cooled to 0°C in an ice bath.

-

Chlorosulfonic acid (6.43 mL, 96.5 mmol) is added dropwise to the cooled solution, maintaining the temperature at 0°C.

-

The resulting solution is allowed to warm to room temperature and stirred overnight.

Step 2: Conversion to the Sulfonyl Chloride

-

Thionyl chloride (3.87 mL, 53.1 mmol) is added dropwise to the reaction mixture.

-

The mixture is then heated to reflux for 2 hours.

-

An additional portion of thionyl chloride (704 μL, 9.65 mmol) is added, and the mixture is refluxed for a further 1 hour.

Work-up and Purification

-

After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto ice (500 g).

-

The precipitated solid is collected by vacuum filtration using a sintered funnel.

-

The solid is washed with water and dried under vacuum to yield the desired product as a dark brown solid (12.1 g, 82% yield).[1]

Characterization Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.00-8.02 (m, 2H), 7.70-7.80 (m, 1H), 7.60-7.70 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H).[1]

-

LC-MS (Method A): Rₜ = 3.51 min, m/z = 304.1/306.1 [M - H]⁻.[1]

-

Expected IR Spectral Features: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.

-

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will exhibit signals corresponding to the carbons of the phenyl and pyrrole rings. The carbon bearing the sulfonyl chloride group is expected to be significantly downfield.

Reactivity and Stability

This compound is a reactive electrophile, a characteristic property of sulfonyl chlorides. The sulfonyl chloride moiety is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Hydrolytic and Thermal Stability

Aryl sulfonyl chlorides generally exhibit limited stability in the presence of water, undergoing hydrolysis to the corresponding sulfonic acid. However, their low solubility in aqueous media can protect them from rapid hydrolysis, allowing for their isolation from aqueous work-ups.[6] The stability of heteroaromatic sulfonyl chlorides can vary depending on the nature and position of the heteroatoms and other substituents.[3][7] While specific studies on the thermal and hydrolytic stability of this compound are not extensively documented, it is advisable to handle the compound in a dry environment and store it under anhydrous conditions to prevent degradation. The thermal stability of sulfonyl chlorides can also be a concern, with some compounds undergoing decomposition at elevated temperatures.[8]

Applications in Drug Discovery

The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of compounds with a wide range of biological activities. The resulting sulfonamides are a particularly important class of compounds in medicinal chemistry.[9][10]

Synthesis of Bioactive Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base is a straightforward method for the synthesis of a diverse library of sulfonamide derivatives.[11] These sulfonamides can be designed to target various biological entities, including enzymes and receptors.

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamide derivatives.

Potential Therapeutic Targets

The phenylsulfonylpyrrole scaffold has been incorporated into molecules targeting a variety of diseases. For instance, compounds bearing this motif have been investigated as:

-

Kinase Inhibitors: Protein kinases are crucial targets in oncology and immunology. The phenylsulfonylpyrrole core can be elaborated to generate potent and selective kinase inhibitors.[12][13][14]

-

Anti-inflammatory Agents: Pyrrole-containing compounds have shown promise as anti-inflammatory agents.[15][16] The sulfonamide derivatives of this compound represent a promising avenue for the development of novel anti-inflammatory drugs.[17]

-

Antimicrobial Agents: Sulfonamides are a well-established class of antibacterial agents. Novel sulfonamides derived from this compound could exhibit potent antimicrobial activity.[18]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined synthesis and reactive sulfonyl chloride group provide a reliable platform for the generation of diverse chemical libraries, particularly of sulfonamide derivatives. The continued exploration of the chemical space accessible from this intermediate is expected to yield new lead compounds for the treatment of a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively utilize this important synthetic tool in their drug discovery endeavors.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

-

13 C NMR Spectrum (1D, 150 MHz, chcl3, predicted) (NP0043270). NP-MRD. Available from: [Link]

-

1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Autech Industry Co.,Limited. Available from: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. ChemRxiv. Available from: [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available from: [Link]

-

13C NMR spectra of compound 1. | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available from: [Link]

-

Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. PubMed. Available from: [Link]

-

The Synthesis of Functionalised Sulfonamides. CORE. Available from: [Link]

-

1-(Phenylsulfonyl)Pyrrole. ChemBK. Available from: [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]

-

Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. Available from: [Link]

-

1-(phenylsulfonyl)-3-propyl-1H-pyrrole - C13H15NO2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available from: [Link]

-

1-(Phenylsulfonyl)pyrrole - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available from: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. Available from: [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole. MDPI. Available from: [Link]

-

The FTIR spectrum for Pyrrole | Download Table. ResearchGate. Available from: [Link]

-

Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. Available from: [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. Available from: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 881406-26-4 [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chembk.com [chembk.com]

- 5. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride CAS number 881406-26-4

An In-Depth Technical Guide to 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride (CAS 881406-26-4)

Introduction

This compound is a key heterocyclic building block in synthetic organic and medicinal chemistry. The strategic placement of a phenylsulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it deactivates the otherwise highly reactive pyrrole ring towards polymerization and directs subsequent electrophilic substitution preferentially to the C3 position.[1][2][3] The resulting 3-sulfonyl chloride moiety is a versatile electrophilic handle, primarily used for the synthesis of a diverse range of sulfonamide derivatives through reaction with various nitrogen nucleophiles.[4] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, insights into its reactivity, and its applications for researchers and professionals in drug development.

Physicochemical Properties & Spectroscopic Data

The fundamental properties of a reagent are critical for its effective use in synthesis. This section outlines the key identifiers and analytical data for this compound.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 881406-26-4 | [5] |

| Molecular Formula | C₁₀H₈ClNO₄S₂ | [6] |

| Molecular Weight | 321.76 g/mol | [6] |

| IUPAC Name | 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride | [7] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Dark brown solid | [7] |

| Solubility | Soluble in acetonitrile | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (500 MHz, DMSO-d6): δ 8.0-8.0 (m, 2H), 7.7-7.8 (m, 1H), 7.6-7.7 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H).[7]

-

LC-MS (Method A): RT = 3.51 min, m/z = 304.1/306.1 [M - H]⁻.[7]

Synthesis and Mechanistic Rationale

The preparation of this compound is achieved through a robust two-stage electrophilic substitution on 1-(phenylsulfonyl)pyrrole.[7] The N-phenylsulfonyl group is critical; its electron-withdrawing nature deactivates the pyrrole ring, preventing polymerization and side reactions, while directing the bulky sulfonyl group to the less sterically hindered C3 position.[1][3]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a documented patent procedure, yielding the target compound at a high purity and an 82% yield.[7]

Materials:

-

1-(Phenylsulfonyl)pyrrole (10 g, 48.3 mmol)

-

Acetonitrile (100 mL)

-

Chlorosulfonic acid (6.43 mL, 96.5 mmol)

-

Thionyl chloride (3.87 mL, 53.1 mmol, and an additional 704 μL, 9.65 mmol)

-

Ice (500 g)

Procedure:

-

Initial Reaction Setup: In a suitable reaction vessel, dissolve 1-(benzenesulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL).

-

Sulfonation: Cool the solution to 0°C using an ice bath. Add chlorosulfonic acid (6.43 mL, 96.5 mmol) dropwise to the cooled solution. The use of two equivalents of chlorosulfonic acid ensures complete sulfonation at the C3 position.

-

Warming and Stirring: Allow the resulting solution to warm to room temperature and stir overnight. This extended time ensures the electrophilic substitution goes to completion.

-

Chlorination: Add thionyl chloride (3.87 mL, 53.1 mmol) dropwise to the reaction mixture. This step converts the in situ generated sulfonic acid to the desired sulfonyl chloride.

-

Reflux: Heat the mixture to reflux for 2 hours. Add an additional portion of thionyl chloride (704 μL, 9.65 mmol) and continue to heat at reflux for another hour to ensure complete conversion.

-

Quenching and Isolation: After allowing the mixture to cool to room temperature, cautiously pour it onto ice (500 g) to quench the reaction and precipitate the product.

-

Purification: Isolate the precipitated dark brown solid by vacuum filtration. Wash the solid with water to remove any remaining acids and inorganic salts.

-

Drying: Dry the final product under vacuum to yield this compound (12.1 g, 82% yield).[7]

Reactivity and Applications in Synthetic Chemistry

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

Application in Drug Discovery: mGlu4 Modulators

A notable application of this scaffold is in the development of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), a target for treating CNS disorders like Parkinson's disease.[8][9] Researchers have successfully used N-phenylsulfonyl-1H-pyrrole cores as replacements for central phenyl rings in previously identified mGlu4 PAMs.[8] The synthesis involves acylating a reduced amino-pyrrole precursor, which is derived from a related N-phenylsulfonyl pyrrole structure.[8] This highlights the compound's value in generating novel chemical matter with desirable pharmacological properties. For instance, the synthesis of N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide demonstrated that alkyl-substituted pyrrole sulfonamides are potent PAMs of mGlu4.[8][9]

Safety and Handling

While a specific, comprehensive safety data sheet for this exact compound is not widely available, the known reactivity of sulfonyl chlorides and related precursors dictates cautious handling.[10]

-

Hazard Identification: Based on precursors and related structures, this compound should be treated as a skin, eye, and respiratory irritant.[11][12] Sulfonyl chlorides are reactive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Always use appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A laboratory coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

-

Handling and Storage:

Conclusion

This compound is a valuable and highly functionalized intermediate for chemical synthesis. Its preparation is well-documented and efficient, leveraging the directing effects of the N-phenylsulfonyl group. The primary application of this reagent is the construction of diverse sulfonamides, a privileged functional group in medicinal chemistry, as demonstrated by its successful incorporation into novel modulators of the mGlu4 receptor. Proper handling and storage are essential due to its reactive nature. This guide provides the foundational knowledge for researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.

References

-

Supporting Information for Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

ResearchGate. Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Available from: [Link]

-

National Institutes of Health. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Available from: [Link]

-

LookChem. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Available from: [Link]

-

PubChem. 1-Phenylsulfonylpyrrole | C10H9NO2S | CID 140146. Available from: [Link]

-

Georganics. 1-(Phenylsulfonyl)pyrrole - High purity | EN. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 881406-26-4. Available from: [Link]

-

kchem.org. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Available from: [Link]

-

ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Available from: [Link]

-

Royal Society of Chemistry. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Available from: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

-

PubMed Central. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Available from: [Link]

-

PubMed. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Available from: [Link]

-

Pharma Info Source. CAS 881406-26-4 suppliers, 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride suppliers. Available from: [Link]

-

PubMed. Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Available from: [Link]

-

CAS Common Chemistry. 4-n-Octylphenol. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

-

MDPI. Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bkcs.kchem.org [bkcs.kchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]

- 5. This compound | 881406-26-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. 1-Phenylsulfonylpyrrole | C10H9NO2S | CID 140146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(Phenylsulfonyl)pyrrole - High purity | EN [georganics.sk]

electrophilic substitution reactions of 1-(phenylsulfonyl)pyrrole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Phenylsulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)pyrrole has emerged as a pivotal substrate in synthetic organic chemistry, offering a synthetically versatile platform for the preparation of substituted pyrroles. The introduction of the electron-withdrawing phenylsulfonyl group to the pyrrole nitrogen atom profoundly alters the reactivity and regioselectivity of electrophilic substitution reactions. This guide provides a comprehensive exploration of these transformations, delving into the underlying mechanistic principles and offering practical, field-proven insights for laboratory application. We will examine a range of electrophilic substitution reactions, including acylation, alkylation, nitration, and halogenation, with a focus on controlling the reaction outcomes. Detailed experimental protocols and illustrative diagrams are provided to empower researchers in leveraging the unique chemical behavior of 1-(phenylsulfonyl)pyrrole for the synthesis of complex molecular architectures relevant to drug discovery and materials science.

Introduction: The Dual Role of the Phenylsulfonyl Group

Pyrrole, a fundamental five-membered aromatic heterocycle, is inherently rich in electron density, making it highly susceptible to electrophilic attack.[1][2] This high reactivity, however, often leads to a lack of selectivity and a propensity for polymerization, particularly under acidic conditions.[3][4] The strategic introduction of a phenylsulfonyl group at the nitrogen atom, to form 1-(phenylsulfonyl)pyrrole, serves a dual purpose: it acts as a protective group and a powerful directing group.[5][6][7]

The strong electron-withdrawing nature of the sulfonyl moiety significantly deactivates the pyrrole ring towards electrophilic substitution, rendering it more stable and less prone to polymerization.[8][9] This deactivation allows for more controlled and predictable reactions. Furthermore, the phenylsulfonyl group modulates the regioselectivity of electrophilic attack, enabling access to substitution patterns that are otherwise difficult to achieve with unsubstituted pyrrole.[10]

dot graph "Introduction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pyrrole [label="Pyrrole\n(High Reactivity, Prone to Polymerization)"]; PSP [label="1-(Phenylsulfonyl)pyrrole\n(Moderated Reactivity, Stable)"]; EWG [label="Phenylsulfonyl Group\n(Strong Electron-Withdrawing Group)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pyrrole -> PSP [label=" N-Sulfonylation"]; EWG -> PSP [label=" Modifies Reactivity & Regioselectivity"]; } /dot

Caption: The role of the N-phenylsulfonyl group.

Friedel-Crafts Acylation: A Study in Regiocontrolled Synthesis

The Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is a cornerstone of its synthetic utility, providing a reliable route to 3-acylpyrroles. The choice of Lewis acid catalyst is paramount in dictating the regiochemical outcome of this reaction.

AlCl₃ Catalysis: The Path to 3-Acylpyrroles

When aluminum chloride (AlCl₃) is employed as the catalyst, acylation occurs with high regioselectivity at the C-3 position.[11] This preference is attributed to the formation of a complex between the Lewis acid and the sulfonyl group, which sterically hinders attack at the adjacent C-2 and C-5 positions.

dot graph "Acylation_AlCl3" { graph [rankdir="LR", splines=ortho]; node [shape=record, fontname="Arial", fontsize=10, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="1-(Phenylsulfonyl)pyrrole", shape=box]; reagents [label="RCOCl, AlCl₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Complex\n(Steric hindrance at C-2/C-5)"]; product [label="3-Acyl-1-(phenylsulfonyl)pyrrole\n(Major Product)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label=" Reaction with"]; reagents -> intermediate; intermediate -> product [label=" Electrophilic Attack at C-3"]; } /dot

Caption: AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole.

BF₃·OEt₂ Catalysis: Favoring 2-Acylpyrroles

In contrast, the use of boron trifluoride etherate (BF₃·OEt₂) as the catalyst leads to a predominance of the 2-acyl derivative.[11] This shift in regioselectivity is thought to arise from a weaker interaction between the milder Lewis acid and the substrate, diminishing the steric directing effect of the sulfonyl group and allowing electronic factors to favor attack at the more nucleophilic C-2 position.

| Catalyst | Major Product | Minor Product | Reference |

| AlCl₃ | 3-Acyl isomer | 2-Acyl isomer | [11] |

| BF₃·OEt₂ | 2-Acyl isomer | 3-Acyl isomer | [11] |

Experimental Protocol: Synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole

The following protocol is adapted from the work of Anderson et al.[8]

-

To a stirred solution of 1-(phenylsulfonyl)pyrrole (1.0 g, 4.83 mmol) in dichloromethane (20 mL) at 0 °C, add anhydrous aluminum chloride (0.77 g, 5.79 mmol).

-

After stirring for 15 minutes, add acetyl chloride (0.41 mL, 5.79 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-acetyl-1-(phenylsulfonyl)pyrrole.

Friedel-Crafts Alkylation: A More Complex Regiochemical Landscape

The Friedel-Crafts alkylation of 1-(phenylsulfonyl)pyrrole is generally less regioselective than acylation, often yielding mixtures of 2- and 3-substituted products.[8][12] The outcome is highly dependent on the nature of the alkylating agent and the reaction conditions.

-

tert-Butylation: The reaction with tert-butyl chloride in the presence of AlCl₃ affords 3-tert-butyl-1-(phenylsulfonyl)pyrrole in excellent yield with only a trace of the 2-isomer.[8] The steric bulk of the tert-butyl group likely directs the substitution to the less hindered C-3 position.

-

Isopropylation and Ethylation: These reactions are less selective, producing mixtures of 2- and 3-alkylated products.[8][13] For instance, isopropylation with isopropyl chloride gives an approximate 1:1 mixture of the 2- and 3-isomers.[8]

| Alkylating Agent | Major Product | Minor Product(s) | Reference |

| tert-Butyl chloride | 3-tert-Butyl isomer | 2-tert-Butyl isomer | [8] |

| Isopropyl chloride | Mixture of 2- and 3-isomers | - | [8] |

| Ethyl bromide | 2-Ethyl isomer | Polymeric material | [8] |

Nitration: Introduction of a Nitro Group

The nitration of 1-(phenylsulfonyl)pyrrole can be achieved using fuming nitric acid in acetic anhydride at low temperatures.[8] This reaction primarily yields a mixture of 2-nitro- and 3-nitro-1-(phenylsulfonyl)pyrrole.

Experimental Protocol: Nitration of 1-(Phenylsulfonyl)pyrrole

This protocol is based on the procedure described by Anderson et al.[8]

-

Prepare a solution of acetyl nitrate by adding fuming nitric acid (0.35 mL) to ice-cold acetic anhydride (2 mL) and allowing it to warm to room temperature.

-

Dissolve 1-(phenylsulfonyl)pyrrole (1.08 g, 5.2 mmol) in acetic anhydride (3 mL) and cool the solution to -10 °C.

-

Add the acetyl nitrate solution dropwise to the stirred solution of 1-(phenylsulfonyl)pyrrole over approximately 5 minutes.

-

Continue stirring at -10 °C for 1 hour.

-

Pour the reaction mixture onto ice (approx. 150 g).

-

Extract the aqueous mixture with ether.

-

Combine the organic extracts, wash with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure to obtain the crude product mixture.

dot graph "Nitration_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "Reagent Preparation" { color="#4285F4"; node [fillcolor="#FFFFFF"]; HNO3 [label="Fuming HNO₃"]; Ac2O1 [label="Acetic Anhydride (cold)"]; AcetylNitrate [label="Acetyl Nitrate Solution"]; HNO3 -> AcetylNitrate; Ac2O1 -> AcetylNitrate; }

subgraph "Reaction" { color="#EA4335"; node [fillcolor="#FFFFFF"]; PSP_sol [label="1-(Phenylsulfonyl)pyrrole in Ac₂O\n(-10 °C)"]; ReactionMix [label="Reaction Mixture\n(Stir at -10 °C)"]; AcetylNitrate -> ReactionMix [label=" Add dropwise"]; PSP_sol -> ReactionMix; }

subgraph "Workup" { color="#FBBC05"; node [fillcolor="#FFFFFF"]; Quench [label="Pour onto ice"]; Extract [label="Extract with Ether"]; WashDry [label="Wash and Dry"]; Product [label="Crude Nitro-PSP Mixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionMix -> Quench; Quench -> Extract; Extract -> WashDry; WashDry -> Product; } } /dot

Caption: Workflow for the nitration of 1-(phenylsulfonyl)pyrrole.

Halogenation and Other Electrophilic Substitutions

The halogenation of 1-(phenylsulfonyl)pyrrole provides access to halogenated pyrrole derivatives.[9] Due to the deactivating effect of the phenylsulfonyl group, harsher conditions may be required compared to the halogenation of unsubstituted pyrrole.

Other electrophilic substitution reactions, such as sulfonation, have also been explored.[14] The choice of reagents and conditions is critical to achieving the desired substitution pattern and avoiding side reactions.

Deprotection: Liberation of the Substituted Pyrrole

A key advantage of using the phenylsulfonyl group is its facile removal under mild alkaline hydrolysis.[11] This allows for the synthesis of 3-substituted pyrroles that are otherwise challenging to prepare directly. For example, treatment of 3-acyl-1-(phenylsulfonyl)pyrrole with potassium hydroxide in methanol readily cleaves the sulfonyl group to yield the corresponding 3-acylpyrrole.

Conclusion

1-(Phenylsulfonyl)pyrrole is a remarkably versatile building block for the synthesis of substituted pyrroles. The phenylsulfonyl group effectively tempers the high reactivity of the pyrrole ring and provides a powerful tool for controlling the regioselectivity of electrophilic substitution reactions. A thorough understanding of the interplay between the substrate, the electrophile, and the reaction conditions, particularly the choice of Lewis acid catalyst in Friedel-Crafts reactions, is essential for harnessing the full synthetic potential of this important intermediate. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to confidently employ 1-(phenylsulfonyl)pyrrole in their synthetic endeavors.

References

-

Anderson, H. J., Loader, C. E., Xu, R. X., Le, N., Gogan, N. J., McDonald, R., & Edwards, L. G. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-902. [Link]

-

Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214-3219. [Link]

- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVII. The synthesis of 3-acylpyrroles. Synthesis, 1985(4), 353-364.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

-

Janosik, T., Bergman, J., & Romero, I. (2006). Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. Tetrahedron, 62(8), 1669-1707. [Link]

-

Nikolaos, G., Pontiki, E., & Hadjipavlou-Litina, D. (2020). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2020(2), M1134. [Link]

-

Pharma Guideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved January 19, 2026, from [Link]

-

PrepChem. (2020, July 24). Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. Retrieved January 19, 2026, from [Link]

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 452-463.

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved January 19, 2026, from [Link]

-

Barbon, A., Mian, F., Zorzi, E., Gennari, A., Savoia, A., Maniero, A. L., ... & Licandro, E. (2019). Synthetic protocols for the nitration of corroles. Molecules, 24(11), 2139. [Link]

-

Química Orgánica. (n.d.). Nitration of pyrrole. Retrieved January 19, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved January 19, 2026, from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved January 19, 2026, from [Link]

-

Química Orgánica. (n.d.). Halogenation and sulfonation of pyrrole. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (2025, March 12). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Retrieved January 19, 2026, from [Link]

-

Chem Zipper. (2020, January 1). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Retrieved January 19, 2026, from [Link]

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved January 19, 2026, from [Link]

Sources

- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Halogenation and sulfonation of pyrrole [quimicaorganica.org]

- 4. echemi.com [echemi.com]

- 5. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS: 881406-26-4). As a key intermediate in the synthesis of novel sulfonamide derivatives, rigorous structural confirmation is paramount for its use in research and drug development.[1] This document, intended for researchers and scientists, synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We delve into the causality behind experimental choices and data interpretation, presenting a self-validating framework for the characterization of this and similar heterocyclic sulfonyl chlorides.

Introduction and Molecular Overview

This compound is a bifunctional reagent characterized by a central pyrrole ring N-substituted with a phenylsulfonyl group and C-3 substituted with a sulfonyl chloride moiety. The phenylsulfonyl group acts as a stable N-blocking and directing group, while the sulfonyl chloride at the 3-position provides a reactive site for nucleophilic substitution, typically with amines, to form a diverse array of sulfonamides.[1][2]

The robust analytical characterization of this intermediate is critical to ensure its identity and purity, which directly impacts the integrity of subsequent synthetic steps and the biological activity of the final products. This guide provides an integrated spectroscopic approach to achieve unambiguous structural elucidation.

Molecular Structure

The chemical structure of this compound is presented below. The numbering scheme is provided for clarity in the assignment of NMR signals.

Sources

An In-Depth Technical Guide to the Synthesis and Application of 1-(Phenylsulfonyl)-1H-pyrrole-3-sulfonyl Chloride and Its Derivatives

Introduction: A Versatile Scaffold in Modern Drug Discovery

The 1-(phenylsulfonyl)-1H-pyrrole core is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties and synthetic versatility. The introduction of a sulfonyl chloride group at the 3-position creates a highly reactive and valuable intermediate, 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride (1) . This molecule serves as a critical linchpin for the development of a diverse array of derivatives, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

The strategic placement of the N-phenylsulfonyl group is a cornerstone of this scaffold's utility. By withdrawing electron density from the pyrrole nitrogen, it "sequesters" the lone pair, deactivating the ring towards electrophilic attack compared to unsubstituted pyrrole.[1][2] Crucially, this deactivation is tempered, allowing for controlled electrophilic substitution. The phenylsulfonyl group directs incoming electrophiles preferentially to the C3 (β) position, a consequence of the resonance stabilization of the resulting cationic intermediate.[1][3] This predictable regioselectivity is paramount, providing a reliable route to 3-substituted pyrroles, which are often more challenging to access than their 2-substituted counterparts.[3]

This guide provides an in-depth exploration of the synthesis, reactivity, and application of 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride. It is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights to empower the design and synthesis of next-generation therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the core intermediate's properties is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 881406-26-4 | [4] |

| Molecular Formula | C₁₀H₈ClNO₄S₂ | [4] |

| Molecular Weight | 305.76 g/mol | [4] |

| Appearance | Dark brown solid | [4] |

| Boiling Point | 492.5 ± 37.0 °C (Predicted) | ChemicalBook |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

Note: Predicted values are based on computational models and should be used as estimates.

Spectroscopic Data:

| Technique | Data | Source |

| ¹H NMR | (500 MHz, DMSO-d₆) δ 8.0-8.0 (m, 2H), 7.7-7.8 (m, 1H), 7.6-7.7 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H). | [4] |

| LC-MS | RT = 3.51 min, m/z = 304.1/306.1 [M - H]⁻. | [4] |

| ¹³C NMR | Data not explicitly found for the title compound. Expected signals would include aromatic carbons from the phenylsulfonyl group, and three distinct signals for the pyrrole ring carbons, with the C3 carbon being significantly downfield due to the attachment of the sulfonyl chloride group. | |

| IR | Data not explicitly found. Expected characteristic peaks would include strong S=O stretching vibrations around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric) for both sulfonyl groups, as well as C-H and C=C stretching from the aromatic rings. |

Synthesis of the Core Intermediate: A Mechanistic Approach

The synthesis of 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride is a robust, two-step process starting from pyrrole. Each step is chosen to ensure high yield and the correct regiochemistry.

Step 1: N-Protection of Pyrrole

The first critical step is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is not merely a protecting group strategy; it is the essential electronic modification that directs the subsequent sulfonation to the desired C3 position.

Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole [5]

-

Preparation: Suspend pre-washed sodium hydride (1.06 g) in 50 mL of anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere and cool to 0 °C.

-

Deprotonation: Add a solution of pyrrole (1.34 g) in 50 mL of anhydrous DMF dropwise to the NaH suspension. Stir the mixture for 30 minutes at 0 °C. The evolution of hydrogen gas will be observed as the pyrrolide anion is formed.

-

Causality: Pyrrole's N-H proton is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming the sodium pyrrolide salt. DMF is an ideal polar aprotic solvent that solubilizes the reactants and does not interfere with the strong base.

-

-

Sulfonylation: Add a solution of benzenesulfonyl chloride (3.89 g) in DMF to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

-

Causality: The pyrrolide anion is a potent nucleophile that attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the N-S bond.

-

-

Workup: Carefully quench the reaction with water and perform an aqueous workup, extracting the product into diethyl ether. Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the product.

Step 2: Regioselective Chlorosulfonation

With the N-phenylsulfonyl group in place, the pyrrole ring is now primed for electrophilic substitution at the C3 position. The reagent of choice is chlorosulfonic acid.

Synthesis of Sulfonamide Derivatives

The reaction with primary or secondary amines is one of the most common and powerful transformations of this scaffold, yielding stable sulfonamides. These derivatives are prominent in many classes of therapeutic agents.

Representative Protocol: Synthesis of a Pyrrole-3-Sulfonamide

-

Setup: Dissolve 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 mmol, 1.1 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 mmol, 1.5 equivalents), to the reaction mixture.

-

Causality: The amine acts as the nucleophile. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent, wash with aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Synthesis of Sulfonate Ester Derivatives

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in final drug products than sulfonamides, they are important intermediates in organic synthesis.

Representative Protocol: Synthesis of a Pyrrole-3-Sulfonate Ester

-

Setup: Dissolve the desired alcohol or phenol (1.0 mmol) and a base such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol) in an anhydrous solvent like DCM (10 mL). 2. Addition of Sulfonyl Chloride: Add a solution of 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride (1.1 mmol) in the same solvent to the mixture, typically at 0 °C.

-

Causality: The alcohol is the nucleophile. The base deprotonates the alcohol in situ, increasing its nucleophilicity, and also neutralizes the HCl byproduct.

-

-

Reaction: Allow the reaction to stir, warming to room temperature, until completion as monitored by TLC.

-

Workup and Purification: Perform a standard aqueous workup similar to the sulfonamide synthesis. Purify the resulting sulfonate ester by flash column chromatography.

Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights

The true power of the 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride scaffold is realized in its application to drug discovery programs. The ability to rapidly generate diverse sulfonamide libraries has led to the discovery of potent and selective modulators of various biological targets.

Case Study 1: Positive Allosteric Modulators (PAMs) of mGlu4

The metabotropic glutamate receptor 4 (mGlu4) is a target for CNS disorders. Research has identified N-(1-(arylsulfonyl)-1H-pyrrol-3-yl)picolinamides as potent PAMs. [6]

-

Core Scaffold: The 1-(phenylsulfonyl)-1H-pyrrole-3-amine core, derived from the sulfonyl chloride, is essential for activity.

-

SAR Insights:

-

Phenylsulfonyl Group: Alkyl substitutions on the phenyl ring of the N-phenylsulfonyl group are well-tolerated and can enhance potency. For instance, 3,4-dimethyl substitution (yielding N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide) resulted in a potent mGlu4 PAM. [6] * Halogen Substitution: Halogen substitutions on the same phenyl ring were generally found to be less potent. [6] * Flexibility: The sulfonamide linkage is a key structural element, and its conversion to a sulfone can impact activity, highlighting the importance of the N-H bond for potential hydrogen bonding interactions. [7]

-

Case Study 2: Carbonic Anhydrase (CA) Inhibitors

The sulfonamide group is a classic zinc-binding pharmacophore for inhibiting carbonic anhydrase enzymes, which are targets for diuretics, anti-glaucoma agents, and anticancer drugs. Pyrrole-3-sulfonamides have been explored as potent inhibitors of various CA isoforms. [8]

-

SAR Insights:

-

Substitution on the Sulfonamide Nitrogen: The nature of the substituent attached to the sulfonamide nitrogen is critical for determining potency and isoform selectivity. Aromatic and heterocyclic moieties often lead to potent inhibition.

-

Substitution Patterns: The substitution pattern on an aromatic ring attached to the sulfonamide nitrogen significantly influences activity. For example, in one study, 3- and 4-hydroxyl substitutions on a phenyl ring enhanced potency against a specific CA isoform, while a 2-hydroxyl group was detrimental. [9] * Bioisosteric Replacement: Replacing a substituted phenyl ring with a furan ring was shown to significantly improve inhibitory potency against certain isoforms, demonstrating the value of exploring different heterocyclic systems. [9]

-

Safety and Handling

Chemical synthesis requires a commitment to safety. The reagents used to synthesize and derivatize 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride are hazardous and must be handled with appropriate precautions.

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl and H₂SO₄ mists. [8] * Handling: Always handle in a well-ventilated chemical fume hood. Wear a full set of personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Storage: Store in a dry, well-ventilated area, away from water and incompatible materials.

-

Spills: Neutralize spills cautiously with a dry, inert material like sodium bicarbonate. Do not use water.

-

-

Thionyl Chloride: A corrosive and moisture-sensitive liquid that releases toxic HCl and SO₂ gases upon contact with water. Handle with the same precautions as chlorosulfonic acid.

-

Sulfonyl Chlorides (General): These compounds are irritants and lachrymators. They are sensitive to moisture and should be handled in a dry environment. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride is more than just a chemical intermediate; it is a strategically designed molecular tool. Its synthesis is predicated on the powerful directing effect of the N-phenylsulfonyl group, which provides reliable and regioselective access to the C3 position of the pyrrole ring. The resulting sulfonyl chloride is a versatile electrophilic hub, enabling the facile creation of diverse sulfonamide and sulfonate ester libraries. The successful application of this scaffold in developing potent modulators for complex targets like mGlu4 and carbonic anhydrases underscores its immense value to the drug discovery community. By understanding the causality behind its synthesis and the structure-activity relationships of its derivatives, researchers can continue to leverage this powerful scaffold to build the medicines of tomorrow.

References

-

Di Micco, S., et al. (2022). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Felts, A. S., et al. (2016). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Supporting Information for relevant experimental procedures. (n.d.). ScienceOpen. Available at: [Link]

-

Ceruso, M., et al. (2020). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. Bioorganic Chemistry. Available at: [Link]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).

-

PrepChem. (n.d.). Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. Available at: [Link]

-

Shim, Y. K., et al. (2001). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. Available at: [Link]

-

Waller, C. L., et al. (2020). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Soud, Y. A., et al. (2011). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. Available at: [Link]

-

Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Cortes, S. (2020). 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily. Study Prep. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Phenylsulfonyl Group in Pyrrole Chemistry: A Tool for Activation, Control, and Complex Synthesis

For researchers and professionals in drug development and synthetic chemistry, the functionalization of the pyrrole ring presents a persistent challenge. The high electron density and inherent reactivity of the pyrrole nucleus often lead to polymerization, low yields, and a lack of regioselectivity in electrophilic substitution reactions, which typically favor the C2 (α) position. The introduction of a phenylsulfonyl group at the nitrogen atom (N1) has emerged as a powerful strategy to modulate this reactivity, offering a versatile handle for protection, activation, and regiochemical control. This guide provides an in-depth analysis of the multifaceted role of the N-phenylsulfonyl group, transforming the humble pyrrole into a predictable and highly versatile building block for complex molecular architectures.

The Dual Role: Protection and Activation

The primary function of the N-phenylsulfonyl group is to temper the pyrrole's excessive reactivity. This is achieved through its strong electron-withdrawing nature, which significantly impacts the electron distribution within the heterocyclic ring.[1]

Electronic Modulation

The sulfonyl group's potent inductive and resonance effects decrease the electron density of the pyrrole ring.[1] This deactivation serves two critical purposes:

-

Stabilization: It stabilizes the pyrrole ring against oxidative degradation and polymerization, which are common issues with unsubstituted pyrroles under acidic or electrophilic conditions.[1]

-

Activation for Nucleophilic Attack: While deactivating the ring towards electrophiles, the sulfonyl group can also participate in specific reactions, such as reacting with nucleophiles to form new sulfonated products.[1]

Synthesis of 1-(Phenylsulfonyl)pyrrole

The introduction of the phenylsulfonyl group is a straightforward and high-yielding process, typically achieved by reacting pyrrole with benzenesulfonyl chloride in the presence of a base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrole [2][3]

-

Setup: In a reaction vessel, combine pyrrole (1.0 eq), toluene (approx. 4.5 M solution of pyrrole), and tetrabutylammonium hydrogensulfate (0.1 eq).

-

Addition of Base: Add a 50% aqueous sodium hydroxide solution (approx. 10 eq of NaOH).

-

Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.5 eq) in toluene dropwise to the vigorously stirred mixture over 15-20 minutes. Maintain the temperature at or below room temperature.

-

Reaction: Stir the mixture at room temperature for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Separate the organic and aqueous phases. Wash the organic phase sequentially with water and saturated brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, 30% dichloromethane/hexane) or recrystallization to yield 1-phenylsulfonylpyrrole as a white to beige solid.

Caption: Synthesis of 1-(Phenylsulfonyl)pyrrole.

A Paradigm of Regiocontrol in Electrophilic Substitution

Perhaps the most significant contribution of the N-phenylsulfonyl group is its ability to direct electrophilic substitution away from the kinetically favored C2 position towards the thermodynamically favored C3 (β) position. This directing effect, however, is not absolute and exhibits a "tunable reactivity" that depends critically on the nature of the electrophile and the reaction conditions, particularly the choice of Lewis acid.[4][5]

Friedel-Crafts Acylation: A Case for C3-Selectivity

The most well-documented example of this regiocontrol is the Friedel-Crafts acylation. In the presence of strong Lewis acids like aluminum chloride (AlCl₃), acylation of 1-(phenylsulfonyl)pyrrole proceeds with remarkable regiospecificity to yield 3-acylpyrroles.[5][6] This provides an efficient and valuable route to β-functionalized pyrroles, which are otherwise difficult to access.[7]

However, this C3-selectivity is not universal. Reactions with weaker Lewis acids or certain "one-carbon" acylating agents, such as oxalyl chloride or Vilsmeier formylation reagents, proceed exclusively at the C2 position.[5][8]

Alkylation and Other Substitutions

In contrast to acylation, other electrophilic substitutions often result in mixtures of C2 and C3 isomers.[7]

-

tert-Butylation: Friedel-Crafts tert-butylation provides the 3-tert-butyl derivative, offering a useful synthetic route.[5]

-

Ethylation and Isopropylation: These reactions typically yield mixtures of 2- and 3-alkylated products, with 2-substitution often predominating.[7]

This tunable reactivity underscores the complex interplay between the steric and electronic effects of the N-sulfonyl group and the specific characteristics of the attacking electrophile.

Caption: Regioselectivity in Electrophilic Substitution.

| Reaction | Electrophile/Catalyst | Predominant Isomer(s) | Reference |

| Acetylation | Acetyl chloride / AlCl₃ | 3-acetyl | [5][6] |

| Benzoylation | Benzoyl chloride / AlCl₃ | 3-benzoyl | [5] |

| Formylation | DMF / POCl₃ | 2-formyl | [5] |

| tert-Butylation | t-Butyl bromide / AlCl₃ | 3-tert-butyl | [5] |

| Ethylation | Ethyl bromide / AlCl₃ | Mixture (mostly 2-ethyl) | [7] |

Enabling Metalation and Cross-Coupling Reactions

The N-phenylsulfonyl group is instrumental in facilitating directed metalation and subsequent cross-coupling reactions, providing a robust pathway to C2-functionalized pyrroles.

Directed C2-Lithiation

While electrophilic attack is often directed to C3, deprotonation with strong bases like lithium diisopropylamide (LDA) or n-butyllithium occurs selectively at the C2 position.[4][9] The sulfonyl group's ability to stabilize the resulting C2-lithio species through coordination and inductive effects is key to this high regioselectivity.

Suzuki Cross-Coupling for 2-Arylpyrroles

The C2-lithiated intermediate is a versatile nucleophile that can be trapped with various electrophiles. A particularly powerful application is its reaction with trimethyl borate, followed by acidic workup, to generate 1-(phenylsulfonyl)pyrrole-2-boronic acid.[4] This boronic acid is a stable and effective partner in palladium(0)-catalyzed Suzuki cross-coupling reactions with aryl halides, affording a wide range of 2-aryl-1-(phenylsulfonyl)pyrroles in good to excellent yields.[4] This method is superior to using N-Boc protected pyrrolylboronic acids, which are prone to deboronification.[4]

Experimental Protocol: Synthesis of 2-Aryl-1-(phenylsulfonyl)pyrroles via Suzuki Coupling [4]

-

Boronic Acid Synthesis:

-

Cool a solution of 1-(phenylsulfonyl)pyrrole (1.0 eq) in dry THF to -78 °C under an inert atmosphere.

-

Add LDA (1.1 eq) dropwise and stir for 1 hour.

-

Add trimethyl borate (1.2 eq) and allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction with dilute acid (e.g., 1M HCl) and extract the product. Purify to obtain 1-(phenylsulfonyl)pyrrole-2-boronic acid.

-

-

Suzuki Coupling:

-

In a reaction vessel, combine the 1-(phenylsulfonyl)pyrrole-2-boronic acid (1.0 eq), an aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent mixture (e.g., benzene/ethanol).

-

Add an aqueous base (e.g., 10% Na₂CO₃).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction, perform an aqueous workup, and purify the crude product by chromatography to yield the 2-aryl-1-(phenylsulfonyl)pyrrole.

-

Caption: Synthetic pathway to 2-arylpyrroles.

Role in Cycloaddition Chemistry

By reducing the electron density of the pyrrole ring, the N-phenylsulfonyl group diminishes its aromatic character and enhances its utility in cycloaddition reactions. While unsubstituted pyrroles are generally poor dienes, N-sulfonylpyrroles can participate more readily in reactions like the Diels-Alder cycloaddition. For instance, N-arylpyrroles have been shown to undergo [4+2] cycloaddition with highly reactive dienophiles like benzynes, a reaction pathway facilitated by the electronic nature of the N-substituent.[10] This opens avenues for constructing complex, bridged-ring nitrogen heterocycles.

Deprotection Strategies

A protecting group's utility is defined by the ease and selectivity of its removal. The N-phenylsulfonyl group can be cleaved under various conditions to regenerate the free N-H pyrrole, though cleavage can sometimes be challenging.[11]

-

Alkaline Hydrolysis: Mild alkaline hydrolysis (e.g., KOH in methanol) is a common and effective method for removing the phenylsulfonyl group, particularly after the desired functionalization has been achieved.[8]

-

Reductive Cleavage: Strong reducing agents, such as those based on sodium or samarium iodide, can cleave the N-S bond.[11]

-

Electrochemical Methods: Electrochemical reduction offers a particularly mild and selective method for desulfonylation, avoiding harsh chemical reagents that might be incompatible with other functional groups in the molecule.[11]

Caption: Common deprotection methods.

Conclusion

The phenylsulfonyl group is far more than a simple protecting group in pyrrole chemistry. It is a powerful control element that fundamentally alters the electronic landscape of the pyrrole ring. By deactivating the ring, it prevents unwanted side reactions and enables a broader scope of chemistry. Critically, it provides a mechanism for "tunable" regioselectivity in electrophilic substitutions and facilitates highly regioselective C2-metalation for cross-coupling reactions. While its removal can require specific conditions, the synthetic advantages it confers make 1-(phenylsulfonyl)pyrrole a cornerstone intermediate for the synthesis of complex, highly functionalized pyrrolic compounds in pharmaceutical and materials science research.

References

- Vertex AI Search. (n.d.). 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China.